1-(1-Adamantylacetyl)pyrrolidine

Description

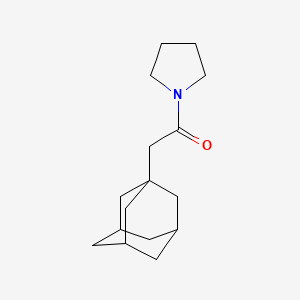

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDBBNAUNRHBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Adamantylacetyl)pyrrolidine is a synthetic organic compound featuring a bulky, lipophilic adamantyl group linked to a pyrrolidine ring via an acetyl bridge. This molecule is cataloged in several chemical databases, indicating its synthesis and availability for research purposes. However, a comprehensive review of publicly accessible scientific literature and bioassay data reveals a notable absence of in-depth studies on its biological activity, mechanism of action, and specific therapeutic applications. While it has likely been included in high-throughput screening campaigns, the results of these screenings are not detailed in the public domain. This guide summarizes the available chemical and physical data for this compound and candidly addresses the current lack of extensive biological information.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone, is a well-defined chemical entity.[1] Its structure combines the rigid, three-dimensional adamantane cage with the five-membered saturated heterocycle, pyrrolidine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | PubChem[1] |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem[1] |

| PubChem CID | 2835983 | PubChem[1] |

| ChEMBL ID | CHEMBL1444734 | PubChem[1] |

| CAS Number | 194801-40-6 | PubChem[1] |

| Appearance | Not reported | - |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis

A plausible method would involve the acylation of pyrrolidine with 1-adamantaneacetic acid or its activated derivative, such as an acyl chloride or ester.

Diagram 1: Proposed Synthesis of this compound

Caption: A potential synthetic pathway for this compound.

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubChem BioAssay, reveals that while this compound (under its various identifiers) has been included in biological screening assays, there is no publicly available data indicating significant activity for any specific biological target. The PubChem database contains entries for this compound but does not link to any specific bioassay results with notable activity.

This suggests one of the following possibilities:

-

The compound was inactive in the targets against which it was screened.

-

The screening results have not been made public by the submitting institution.

-

The compound has been primarily used as a chemical intermediate or a scaffold for further chemical modifications.

Due to the lack of available data, key pharmacological parameters such as mechanism of action, pharmacokinetics (absorption, distribution, metabolism, excretion), and pharmacodynamics remain uncharacterized.

Experimental Protocols

Consistent with the absence of detailed biological studies, there are no published experimental protocols for assays in which this compound has been a primary subject of investigation. Should this molecule be identified as a hit in future screening campaigns, standard experimental workflows would be employed to validate its activity and elucidate its mechanism.

Diagram 2: General Workflow for Hit Validation and Characterization

Caption: A standard workflow for progressing a screening hit to a lead compound.

Signaling Pathways

As there is no confirmed biological target for this compound, no associated signaling pathways can be described.

Conclusion and Future Directions

This compound is a chemically defined molecule with a notable lack of publicly available biological data. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. The presence of the adamantyl moiety, a common feature in drugs targeting various channels and enzymes due to its lipophilic and rigid nature, suggests that this compound could potentially interact with a range of biological targets.

Future research efforts could involve:

-

Broader screening of this compound against diverse target classes.

-

Computational docking studies to predict potential binding partners.

-

Synthesis of analogs to build a structure-activity relationship (SAR) library for future screening.

Until such studies are conducted and the results are published, this compound remains a molecule of theoretical interest rather than one with established biological function. Researchers interested in this compound should consider it a starting point for novel discovery campaigns.

References

The Elucidation of 1-(1-Adamantylacetyl)pyrrolidine: A Structural and Methodological Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural elucidation of 1-(1-Adamantylacetyl)pyrrolidine, a molecule of interest to researchers in drug discovery and development, is now available. This document provides a foundational understanding of the compound's key structural features, alongside a generalized framework for its synthesis and characterization.

This compound, with the IUPAC name 2-(1-adamantyl)-1-(pyrrolidin-1-yl)ethanone, is a derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon, and pyrrolidine, a five-membered saturated heterocycle.[1] The unique three-dimensional structure of the adamantyl group is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected structural characteristics and provides standardized methodologies for its synthesis and analysis based on established chemical principles and data from analogous structures.

Structural Characteristics

The fundamental properties of this compound are summarized below. These values are primarily computed and serve as a baseline for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | PubChem[1] |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem[1] |

Synthesis and Characterization Workflow

The synthesis of this compound would typically proceed through the amidation of an adamantane-derived carboxylic acid or its activated form with pyrrolidine. The subsequent structural confirmation would involve a suite of spectroscopic and spectrometric techniques.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis: Amidation of 1-Adamantaneacetic Acid

-

Activation of Carboxylic Acid: 1-Adamantaneacetic acid is converted to its more reactive acid chloride. To a solution of 1-adamantaneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 1-adamantaneacetyl chloride.

-

Amidation Reaction: The crude 1-adamantaneacetyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, an excess of pyrrolidine is added, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction mixture is stirred, and its progress is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Purification is generally achieved by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, the methylene protons adjacent to the carbonyl group and the adamantyl moiety, and the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the adamantyl cage, and the carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): Mass spectrometric analysis, likely using electrospray ionization (ESI), would be employed to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 248.19.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹.

Potential Biological Significance

Derivatives of adamantane are known for their antiviral properties. The incorporation of a pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests that this compound could be a subject of interest for biological screening. Further research would be necessary to determine any potential signaling pathway interactions or therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a roadmap for the synthesis and structural elucidation of this compound. The methodologies outlined herein are based on established principles and can be adapted for the preparation and analysis of this and related compounds.

References

An In-depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

CAS Number: 194801-40-6

This technical guide provides a comprehensive overview of 1-(1-Adamantylacetyl)pyrrolidine, a molecule combining the rigid, lipophilic adamantane cage with the versatile pyrrolidine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, potential biological activities, and proposed experimental frameworks for its investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.[1]

| Property | Value | Source |

| Molecular Formula | C16H25NO | PubChem[1] |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem[1] |

| CAS Number | 194801-40-6 | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

| Complexity | 315 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the structural motifs of adamantane and pyrrolidine are well-represented in pharmacologically active compounds. Adamantane derivatives are known to exhibit a range of activities, including antiviral, dopaminergic, and NMDA receptor antagonism.[2][3] The pyrrolidine ring is a common scaffold in numerous FDA-approved drugs.

Based on the known pharmacology of related adamantane derivatives, a potential mechanism of action for this compound could involve modulation of central nervous system (CNS) targets. For instance, many adamantane-containing compounds act as non-competitive antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function.[3][4]

A proposed signaling pathway, illustrating the potential interaction of an adamantane derivative with the NMDA receptor, is depicted below.

Caption: Proposed mechanism of NMDA receptor antagonism by an adamantane derivative.

Experimental Protocols

To elucidate the biological activity of this compound, a series of experimental investigations would be required. The following outlines a general workflow for the synthesis and subsequent in vitro evaluation.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 1-adamantaneacetic acid with pyrrolidine. This can be achieved using standard peptide coupling reagents.

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

A primary screening cascade for a novel adamantane derivative with potential CNS activity would involve a series of in vitro assays to determine its pharmacological profile.

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including NMDA, dopamine, and sigma receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound would be tested at various concentrations to determine its inhibition constant (Ki).

2. Functional Assays:

-

Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compound at the identified target receptors.

-

Methodology: For NMDA receptors, this could involve electrophysiology experiments (e.g., patch-clamp) on cultured neurons or cell lines expressing the receptor to measure changes in ion channel conductance in the presence of the compound.

3. Cytotoxicity Assays:

-

Objective: To evaluate the general cytotoxicity of the compound.

-

Methodology: A standard MTT or similar cell viability assay using a relevant neuronal cell line (e.g., SH-SY5Y) would be appropriate. Cells would be incubated with a range of concentrations of the compound for 24-48 hours, and cell viability would be quantified.

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

Caption: Proposed workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound represents an intriguing chemical entity with the potential for biological activity, likely within the central nervous system. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on the well-established pharmacology of its constituent adamantane and pyrrolidine moieties. The proposed experimental workflows and hypothetical signaling pathway offer a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

- 1. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-(1-Adamantylacetyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the molecular weight and related physicochemical properties of the synthetic compound 1-(1-Adamantylacetyl)pyrrolidine. The information herein is compiled for use in research, chemical synthesis, and drug development contexts.

Compound Identification and Properties

This compound is a chemical compound featuring a bulky, lipophilic adamantyl group linked to a pyrrolidine ring via an acetyl bridge.[1] Its structure suggests potential applications in medicinal chemistry, where the adamantane moiety is often used to improve the pharmacokinetic properties of drug candidates.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem[1] |

| Molecular Formula | C₁₆H₂₅NO | PubChem[1] |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| Exact Mass | 247.193614421 Da | PubChem[1] |

| PubChem CID | 2835983 | PubChem[1] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₆H₂₅NO.[1]

The calculation is as follows:

-

Carbon (C): 16 atoms × 12.011 u = 192.176 u

-

Hydrogen (H): 25 atoms × 1.008 u = 25.200 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 192.176 + 25.200 + 14.007 + 15.999 = 247.382 g/mol

Experimental Protocols

While specific experimental data for this compound is not extensively published, a standard synthesis protocol can be derived from general organic chemistry principles for amide formation. The synthesis would typically involve the acylation of pyrrolidine with an activated derivative of adamantylacetic acid.

Proposed Synthesis of this compound

Objective: To synthesize this compound via amide coupling.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Pyrrolidine[2]

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve 1-Adamantaneacetic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases, to form 1-adamantylacetyl chloride.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

-

Amide Coupling Reaction:

-

Dissolve the crude 1-adamantylacetyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve pyrrolidine (approx. 1.5 equivalents) and triethylamine (approx. 2.0 equivalents) in anhydrous DCM.

-

Cool the pyrrolidine solution to 0°C.

-

Slowly add the solution of 1-adamantylacetyl chloride to the pyrrolidine solution dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 1-adamantaneacetic acid.

Caption: Proposed synthesis pathway for this compound.

References

IUPAC name of 1-(1-Adamantylacetyl)pyrrolidine

An In-depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, with the IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone , is a synthetic organic compound.[1] It incorporates a bulky, lipophilic adamantane cage structure linked to a pyrrolidine ring via an acetyl bridge. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs.[2][3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem |

| Synonyms | This compound, 2-(adamantan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | PubChem |

| Molecular Formula | C₁₆H₂₅NO | PubChem |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| PubChem CID | 2835983 | PubChem[1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route involves the acylation of pyrrolidine with adamantane-1-acetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Adamantane-1-acetyl chloride

This protocol is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.[7]

-

Materials: 1-Adamantylacetic acid, thionyl chloride (SOCl₂), anhydrous solvent (e.g., dichloromethane or chloroform).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 1-adamantylacetic acid in an excess of thionyl chloride.

-

The mixture is stirred at room temperature for several hours (e.g., 16 hours) or gently refluxed until the evolution of HCl gas ceases.[7]

-

The excess thionyl chloride is removed under reduced pressure to yield crude adamantane-1-acetyl chloride as an oil, which can be used in the next step without further purification.[7]

-

Step 2: Synthesis of this compound

This procedure follows the general mechanism for the reaction of acyl chlorides with primary or secondary amines.[8]

-

Materials: Adamantane-1-acetyl chloride, pyrrolidine, a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve pyrrolidine and a slight excess of triethylamine (to act as an HCl scavenger) in anhydrous dichloromethane in a flask, cooled in an ice bath.

-

Slowly add a solution of adamantane-1-acetyl chloride in anhydrous dichloromethane to the stirred pyrrolidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

-

The reaction mixture is then washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the structural motifs of adamantane and pyrrolidine are present in numerous bioactive compounds, suggesting potential pharmacological relevance.

Structure-Activity Relationship Insights

-

Adamantane Moiety: The adamantane group is a key pharmacophore in several approved drugs.[9][10] Its bulky and lipophilic nature can enhance binding to target proteins and improve pharmacokinetic properties. Adamantane derivatives are known to act as antivirals, and are also found in drugs targeting the central nervous system.[10]

-

Pyrrolidine Ring: The pyrrolidine scaffold is prevalent in a wide range of pharmaceuticals, including agents for cancer, central nervous system disorders, and diabetes.[2][4][11] Its three-dimensional structure allows for diverse substitutions, influencing the molecule's interaction with biological targets.[2][12]

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

A significant number of adamantane derivatives that also contain a nitrogen heterocycle, such as a pyrrolidine ring, have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[9][13][14] For instance, Vildagliptin, an established anti-diabetic drug, is an adamantane-pyrrolidine derivative.[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control.

Given the structural similarity of this compound to known DPP-4 inhibitors, it is plausible that this compound could exhibit similar activity.

Hypothesized Signaling Pathway: DPP-4 Inhibition

The diagram below illustrates the potential mechanism of action if this compound were to function as a DPP-4 inhibitor.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the pharmacologically significant adamantane and pyrrolidine moieties. While direct biological data is scarce, its structural features suggest it could be a candidate for investigation in drug discovery programs, particularly in the context of metabolic diseases like type 2 diabetes through the potential inhibition of DPP-4. The synthetic route is straightforward, making the compound accessible for further research and biological screening.

References

- 1. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 1-(1-Adamantylacetyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine and adamantane moieties are significant pharmacophores, appearing in numerous biologically active compounds.[1][2] The adamantane group, a rigid and lipophilic cage-like structure, can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier.[2][3] Pyrrolidine rings, five-membered nitrogen-containing heterocycles, are core structures in many natural products and pharmaceuticals, contributing to a wide range of biological activities including antiviral, anticancer, and anti-inflammatory effects.[1][4][5] The compound 1-(1-Adamantylacetyl)pyrrolidine combines these two key structural features. Understanding its solubility is a critical first step in evaluating its potential as a therapeutic agent, as poor aqueous solubility can hinder drug absorption, distribution, and overall efficacy. This guide provides a comprehensive overview of the standardized experimental protocols for determining the kinetic and thermodynamic solubility of this compound, enabling researchers to generate the necessary data for further drug development. While specific experimental solubility data for this compound is not publicly available, this document outlines the methodologies to obtain this crucial information.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in Table 1. These theoretical values, obtained from public chemical databases, offer initial insights into the molecule's characteristics and can help in the selection of appropriate solvent systems for solubility studies.[6]

| Property | Value | Source |

| Molecular Formula | C16H25NO | PubChem[6] |

| Molecular Weight | 247.38 g/mol | PubChem[6] |

| XLogP3-AA (LogP) | 3.6 | PubChem[6] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Table 1: Computed Physicochemical Properties of this compound

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[7][8]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method determines the concentration at which a compound precipitates from an aqueous buffer when added from a dimethyl sulfoxide (DMSO) stock solution.[9][10]

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation and Mixing: The plate is then shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

-

Turbidity Measurement: The precipitation of the compound is measured by detecting the light scattering using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[9]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity or absorbance significantly increases above the background.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a period of time.[13]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[12]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

-

Data Analysis: The thermodynamic solubility is reported as the mean concentration of the saturated solution from replicate experiments.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, the structural components suggest potential interactions with pathways known to be modulated by adamantane and pyrrolidine derivatives. Adamantane derivatives, such as memantine, are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[3] Certain pyrrolidine-containing molecules have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis and inflammation.[4] A hypothetical signaling pathway diagram illustrating these potential interactions is presented below.

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflow for Solubility Determination and Initial Biological Screening

The following diagram illustrates a logical workflow for characterizing the solubility of this compound and proceeding with initial biological evaluation based on the hypothetical pathways.

Caption: Workflow for solubility and initial biological characterization.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary detailed experimental protocols for its determination. By following the outlined kinetic and thermodynamic solubility assays, researchers can generate robust and reliable data essential for the progression of this compound in the drug discovery pipeline. The provided hypothetical signaling pathways and experimental workflow offer a strategic framework for its initial biological characterization. The unique combination of the adamantane and pyrrolidine moieties makes this compound an interesting candidate for further investigation, and the determination of its solubility is a foundational step in unlocking its therapeutic potential.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

1-(1-Adamantylacetyl)pyrrolidine: A Technical Overview of Physical Properties

For Immediate Release

This technical guide provides a comprehensive analysis of the known physical properties of 1-(1-Adamantylacetyl)pyrrolidine, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents computed properties sourced from extensive database analysis.

Core Physical Properties

The physical and chemical characteristics of this compound have been calculated using advanced computational models. These properties are summarized in the table below to provide a clear and concise reference for research and development purposes.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | PubChem[1] |

| Molecular Weight | 247.38 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone | PubChem[1] |

| CAS Number | 194801-40-6 | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 247.1936141 g/mol | PubChem[1] |

| LogP (calculated) | 3.6 | PubChem[1] |

Note on Experimental Data: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for key physical properties such as melting point, boiling point, and aqueous solubility for this compound. The data presented here are based on computational predictions and should be used as a guideline for further experimental validation.

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound are not available, the following are standard methodologies for determining the key physical properties of a solid organic compound.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Boiling Point Determination (Microscale Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol).

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Biological Context and Signaling Pathways

The adamantane moiety is a well-established pharmacophore in drug discovery, known for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4][5][6] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[5] The pyrrolidine ring is also a common scaffold in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anti-inflammatory effects.[7][8][9]

Despite the pharmacological importance of both the adamantane and pyrrolidine moieties, no specific biological activity, mechanism of action, or signaling pathway has been described in the scientific literature for this compound. Therefore, the creation of a diagram illustrating its biological interactions is not currently possible.

Logical Relationship: Drug Discovery Potential

The logical workflow for assessing the potential of a novel compound like this compound in a drug discovery context is outlined below. This diagram illustrates the general progression from initial characterization to potential clinical application.

References

- 1. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Adamantyl-Pyrrolidine Compounds: A Technical Review of Their Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The adamantyl-pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of adamantyl-pyrrolidine compounds, with a focus on their applications as antiviral agents, enzyme inhibitors, and neuroprotective agents. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation.

Antiviral Activity: Targeting Influenza A Virus

Adamantyl-pyrrolidine derivatives have shown significant promise as antiviral agents, particularly against the influenza A virus. These compounds primarily exert their effect by targeting the M2 proton channel, a crucial component in the viral replication cycle.

Mechanism of Action: Inhibition of the M2 Proton Channel

The influenza A M2 protein is a tetrameric ion channel that facilitates the entry of protons from the endosome into the viral interior. This acidification is essential for the uncoating of the virus and the release of its ribonucleoprotein (RNP) complexes into the cytoplasm of the host cell. Adamantyl-pyrrolidine compounds, much like their predecessor amantadine, are thought to block this channel, thereby preventing viral uncoating and subsequent replication. The adamantane cage anchors the molecule within the hydrophobic pore of the M2 channel, while the pyrrolidine moiety and its substituents can further interact with the channel's amino acid residues, enhancing binding affinity and inhibitory activity.

The Diamond in the Rough: A Technical Guide to the Discovery and History of Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, stands as a cornerstone in the field of polyhedral organic compounds.[1] Its unique cage-like structure, superimposable on a subunit of the diamond lattice, imparts exceptional thermal stability and lipophilicity, making it a privileged scaffold in medicinal chemistry and materials science.[2][3] This technical guide provides an in-depth exploration of the discovery and history of adamantane, detailing its initial isolation, seminal synthetic routes, and the evolution of its applications, with a particular focus on its role in drug development.

Discovery and Early History

The journey to understanding adamantane began in the early 20th century, long before its successful isolation. In 1924, the German chemist H. Decker first suggested the possible existence of this unique carbon framework, which he termed "decaterpene."[1] However, it was nearly a decade later that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek in 1933.[1][4][5] Using fractional distillation of Hodonín crude oil, they managed to obtain only a few milligrams of the compound, noting its remarkably high melting and boiling points for its molecular weight.[1][6] The name "adamantane" was derived from the Greek word "adamantinos," meaning "relating to steel or diamond," reflecting its structural similarity to diamond.[1][6]

The low natural abundance of adamantane in petroleum, typically between 0.0001% and 0.03%, made its isolation for extensive study impractical.[1] This scarcity spurred efforts towards its chemical synthesis, a challenge that would take several more years to overcome.

Historical Timeline of Adamantane Discovery and Synthesis

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane(281-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. droracle.ai [droracle.ai]

- 4. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

In Silico Prediction of 1-(1-Adamantylacetyl)pyrrolidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 1-(1-Adamantylacetyl)pyrrolidine. Given the therapeutic potential of both adamantane and pyrrolidine scaffolds, computational methods offer a rapid and cost-effective approach to identify potential biological targets and characterize the pharmacological profile of this compound. This document provides a step-by-step methodology, from initial physicochemical and ADMET profiling to target prediction, molecular docking, and pathway analysis. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and implementation by researchers in drug discovery and development.

Introduction

The adamantane moiety is a well-established pharmacophore known for its lipophilic nature and rigid cage-like structure, which can favorably interact with various biological targets. Adamantane derivatives have shown a broad range of biological activities, including antiviral, anti-diabetic, and central nervous system (CNS) effects.[1][2][3] The pyrrolidine ring is another privileged scaffold in medicinal chemistry, frequently found in biologically active compounds due to its ability to form key interactions with protein targets.[4] The combination of these two fragments in this compound suggests a potential for unique pharmacological properties.

This guide presents a hypothetical, yet robust, in silico workflow to elucidate the potential bioactivity of this compound, providing a framework for its further investigation.

Physicochemical Properties and ADMET Prediction

A crucial first step in the in silico evaluation of any compound is the prediction of its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are critical for assessing the drug-likeness of a molecule.

Experimental Protocol: Physicochemical and ADMET Prediction

-

Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format for this compound from a chemical database such as PubChem (CID 2835983).[5]

-

Property Calculation : Utilize online cheminformatics tools like SwissADME or Molinspiration to calculate key physicochemical descriptors.[6]

-

ADMET Prediction : Employ platforms such as pkCSM or the ADMET prediction modules within SwissADME to predict pharmacokinetic and toxicity endpoints.[7][8]

-

Data Compilation : Organize the predicted data into a structured table for analysis.

Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 247.38 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (o/w) | 3.6 | Optimal lipophilicity for oral absorption |

| H-bond Acceptors | 1 | Fulfills Lipinski's rule (≤10) |

| H-bond Donors | 0 | Fulfills Lipinski's rule (≤5) |

| Polar Surface Area (PSA) | 20.3 Ų | Good potential for BBB penetration |

| ADMET Properties | ||

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP Inhibitor (e.g., CYP2D6) | No | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low Probability | Favorable safety profile |

| Ames Mutagenicity | No | Unlikely to be mutagenic |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual predictions may vary depending on the algorithm and tool used.

Workflow for Physicochemical and ADMET Prediction

References

- 1. researchgate.net [researchgate.net]

- 2. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molinspiration Cheminformatics [molinspiration.com]

- 7. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

Methodological & Application

Application Note: Synthesis of 1-(1-Adamantylacetyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(1-Adamantylacetyl)pyrrolidine, a novel amide with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 1-adamantaneacetic acid to its corresponding acid chloride, followed by a Schotten-Baumann condensation with pyrrolidine. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Adamantane-containing compounds have garnered significant interest in the field of drug development due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound is a derivative that combines the adamantane moiety with a pyrrolidine ring, a common scaffold in many pharmaceuticals. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that in the absence of specific literature data for this exact compound, the yield and some physical properties are estimated based on analogous reactions.

| Parameter | Value | Source/Method |

| Starting Material | 1-Adamantaneacetic Acid | Commercially Available |

| Reagent | Pyrrolidine | Commercially Available |

| Intermediate | 1-Adamantaneacetyl Chloride | Prepared in situ |

| Final Product | This compound | Synthesized |

| Molecular Formula | C₁₆H₂₅NO | Calculated |

| Molecular Weight | 247.38 g/mol | Calculated[1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Purity (by NMR/LC-MS) | >95% | Expected |

| Overall Yield | 80-90% (estimated) | Based on similar reactions |

Experimental Protocols

Materials and Equipment

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Pyrrolidine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step 1: Synthesis of 1-Adamantaneacetyl Chloride (Intermediate)

This procedure should be performed in a well-ventilated fume hood.

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 1-adamantaneacetic acid (1.94 g, 10 mmol).

-

Add anhydrous dichloromethane (20 mL) to the flask and stir to dissolve the acid.

-

Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 equivalents) dropwise to the stirring solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 1-adamantaneacetyl chloride is a yellowish oil or solid and is used directly in the next step without further purification.[1]

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude 1-adamantaneacetyl chloride from Step 1 in anhydrous dichloromethane (30 mL) in a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of pyrrolidine (0.84 mL, 10 mmol, 1 equivalent) and triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) in anhydrous dichloromethane (10 mL).

-

Add the pyrrolidine/triethylamine solution dropwise to the stirring solution of 1-adamantaneacetyl chloride at 0°C over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and toxic; handle with extreme care and avoid inhalation of vapors.

-

Pyrrolidine is a flammable and corrosive liquid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use caution when working with organic solvents.

References

Application Notes and Protocols for NMR Spectroscopy of Adamantyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of adamantyl compounds. It includes detailed application notes, experimental protocols, and data presentation to facilitate the structural elucidation and analysis of this important class of molecules, which are prevalent in medicinal chemistry and materials science.

Introduction to NMR of Adamantyl Compounds

Adamantane and its derivatives possess a rigid cage-like structure composed of four fused cyclohexane rings in a chair conformation. This high degree of symmetry often results in simple, yet informative, NMR spectra. The ¹H NMR spectrum of adamantane itself is characterized by two broad, poorly resolved signals corresponding to the methine (CH) and methylene (CH₂) protons.[1] Similarly, the ¹³C NMR spectrum shows two distinct signals for the methine and methylene carbons.[1]

Substitution on the adamantane core breaks this symmetry, leading to more complex spectra that provide a wealth of structural information. NMR spectroscopy is a powerful tool for determining the position and nature of substituents, as well as for studying the conformation and dynamics of these molecules. Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.[2]

Data Presentation: Chemical Shifts of Adamantane and Derivatives

The chemical shifts of adamantyl compounds are influenced by the nature and position of substituents. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for adamantane and representative derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Unsubstituted Adamantane

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methine (CH) | 1.873 | 28.46 |

| Methylene (CH₂) | 1.756 | 37.85 |

| Data sourced from CDCl₃.[1] |

Table 2: Representative ¹³C NMR Chemical Shifts of 1-Substituted Adamantanes

| Substituent (at C1) | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |

| -H | 28.6 | 38.0 | 38.0 | 28.6 |

| -Cl | 68.9 | 40.0 | 35.8 | 31.5 |

| -Br | 60.1 | 41.3 | 36.1 | 31.9 |

| -OH | 68.1 | 41.9 | 36.5 | 31.9 |

| -NH₂ | 51.5 | 42.8 | 36.9 | 32.4 |

| -COOH | 182.5 | 40.5 | 36.3 | 28.9 |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[3] |

Table 3: Representative ¹H NMR Chemical Shifts of Adamantane Derivatives

| Compound | Proton | Chemical Shift (ppm) |

| 1-Adamantyl bromomethyl ketone | -CH₂ | 4.18 |

| Adamantane-CH | 2.09 | |

| Adamantane-CH₂ | 1.91-1.90, 1.80-1.72 | |

| 2-(Adamantan-1-yl)-2-oxoethyl 4-methoxybenzoate | -CH₂ | 5.09 |

| Adamantane-CH | 2.08 | |

| Adamantane-CH₂ | 1.94-1.93, 1.80-1.72 | |

| Solvent: CDCl₃.[4] |

Experimental Protocols

The following are detailed protocols for key NMR experiments used in the analysis of adamantyl compounds.

Protocol 1: Standard ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh 1-5 mg of the adamantyl compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution. For adamantane, the full width at half maximum (FWHM) of the signals should be minimized.[5]

-

-

Acquisition Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: zg30 (or a similar single-pulse experiment)

-

Spectral Width (SW): 12-16 ppm

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16 (adjust for sample concentration)

-

Temperature: 298 K

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

-

Integrate the signals to determine proton ratios.

-

Protocol 2: Standard ¹³C{¹H} NMR Spectroscopy

-

Sample Preparation:

-

Weigh 10-50 mg of the adamantyl compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Acquisition Parameters (Example for a 125 MHz spectrometer):

-

Pulse Program: zgpg30 (or a similar proton-decoupled experiment)

-

Spectral Width (SW): 200-250 ppm

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 128 or more, depending on concentration.

-

Decoupling: Use a standard proton decoupling sequence (e.g., garp, waltz16).

-

-

Processing:

-

Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz).

-

Phase the spectrum.

-

Calibrate the chemical shift scale. Adamantane itself can be used as an external chemical shift standard in solid-state NMR, with the downfield resonance set to 38.48 ppm.[5]

-

Protocol 3: 2D Correlation Spectroscopy (COSY)

COSY is used to identify proton-proton spin-spin coupling networks.

-

Sample Preparation and Setup: As per ¹H NMR.

-

Acquisition Parameters (Example):

-

Pulse Program: cosygpmfqf[2]

-

Spectral Width (SW): Same as ¹H NMR in both dimensions.

-

Number of Increments (F1 dimension): 256-512

-

Number of Scans (NS) per increment: 2-8

-

Relaxation Delay (D1): 1-2 seconds

-

-

Processing:

-

Apply a sine-bell window function in both dimensions before Fourier transformation.

-

Symmetrize the spectrum.

-

Cross-peaks indicate coupled protons.

-

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC correlates proton signals with their directly attached carbon signals.

-

Sample Preparation and Setup: As per ¹³C NMR.

-

Acquisition Parameters (Example):

-

Pulse Program: hsqcedetgpsp.3[2]

-

Spectral Width (SW): ¹H dimension as per ¹H NMR; ¹³C dimension sufficient to cover all carbon signals.

-

Number of Increments (F1 dimension): 128-256

-

Number of Scans (NS) per increment: 4-16

-

Relaxation Delay (D1): 1-2 seconds

-

¹J(C,H) coupling constant: Set to an average value of 145 Hz.

-

-

Processing:

-

Process the data to generate a 2D spectrum where each peak corresponds to a C-H bond.

-

Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

-

Sample Preparation and Setup: As per ¹³C NMR.

-

Acquisition Parameters (Example):

-

Pulse Program: hmbcgplpndqf[2]

-

Spectral Width (SW): As per HSQC.

-

Number of Increments (F1 dimension): 256-512

-

Number of Scans (NS) per increment: 8-32

-

Relaxation Delay (D1): 1.5-2.5 seconds

-

Long-range coupling constant: Optimized for a value between 4-10 Hz.

-

-

Processing:

-

Process the 2D data. Cross-peaks show correlations between protons and carbons that are typically separated by two or three bonds.

-

Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

NOESY or ROESY experiments are used to identify protons that are close in space, providing information about the 3D structure and stereochemistry.

-

Sample Preparation and Setup: As per ¹H NMR. The sample should be free of dissolved oxygen.

-

Acquisition Parameters (Example for ROESY):

-

Pulse Program: roesyphpp.2[2]

-

Spectral Width (SW): Same as ¹H NMR in both dimensions.

-

Number of Increments (F1 dimension): 256-512

-

Number of Scans (NS) per increment: 8-16

-

Relaxation Delay (D1): 1-2 seconds

-

Mixing Time: 200-500 ms (this may need to be optimized).

-

-

Processing:

-

Process the 2D data. Cross-peaks (of opposite sign to the diagonal for ROESY) indicate protons that are spatially proximate.

-

Visualization of Experimental Workflows and Relationships

Workflow for Complete Structural Elucidation of a Novel Adamantyl Derivative

Caption: Figure 1: Workflow for NMR-based structural elucidation of adamantyl compounds.

Logical Relationship of 2D NMR Experiments for Adamantane Derivative Analysis

Caption: Figure 2: Interconnectivity of information from 2D NMR experiments.

References

Application Notes and Protocols for the Mass Spectrometry of 1-(1-Adamantylacetyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Adamantylacetyl)pyrrolidine is a chemical compound containing a bulky adamantyl group attached to a pyrrolidine ring via an acetyl linker. The adamantane moiety is a common feature in various synthetic cannabinoids and other bioactive molecules, imparting unique pharmacokinetic and pharmacodynamic properties. Mass spectrometry is a crucial analytical technique for the identification and characterization of such compounds. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The methodologies and data presented are based on the analysis of structurally similar compounds, including adamantane derivatives and N-acylpyrrolidines, to provide a robust framework for researchers.[1][2][3][4]

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is outlined below.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or ethyl acetate.[5]

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to desired concentrations (e.g., 1-100 µg/mL) for calibration and analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-550 |

| Scan Speed | 1562 amu/s |

Data Presentation: Predicted Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns related to both the adamantyl and the N-acetylpyrrolidine moieties. The molecular ion ([M]⁺) is expected at m/z 247.[6] The table below summarizes the predicted major fragment ions, their proposed structures, and relative abundances based on known fragmentation of similar structures.[2][4][7]

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 247 | [M]⁺ (Molecular Ion) | Low |

| 176 | [M - C₄H₉N]⁺ (Loss of pyrrolidine) | Moderate |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | High |

| 112 | [C₆H₁₀NO]⁺ (N-acetylpyrrolidine fragment) | Moderate |

| 93 | [C₇H₉]⁺ (Fragment from adamantyl ring) | Moderate |

| 79 | [C₆H₇]⁺ (Fragment from adamantyl ring) | Moderate |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) | High |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

- 1. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine, 1-acetyl- [webbook.nist.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. This compound | C16H25NO | CID 2835983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adamantane [webbook.nist.gov]

Developing Assays for Adamantane-Based Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Adamantane-based compounds represent a unique class of molecules with a broad spectrum of biological activities, ranging from antiviral and neuroprotective to anticancer and anti-inflammatory effects. The rigid, lipophilic adamantane cage can be strategically functionalized to create derivatives with enhanced pharmacological properties. The development of robust and reliable assays is crucial for the discovery, characterization, and preclinical evaluation of these promising therapeutic agents.

This document provides detailed application notes and protocols for a range of analytical and biological assays relevant to the study of adamantane-based compounds.

I. Analytical Assays for Quantification of Adamantane-Based Compounds

Accurate quantification of adamantane derivatives in various matrices is fundamental for pharmacokinetic, pharmacodynamic, and formulation studies. Due to the lack of strong chromophores in the adamantane moiety, analytical methods often require derivatization to enhance detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a highly sensitive and specific method for quantifying aminoadamantane derivatives after derivatization.

Application Note: This method is particularly suitable for determining the concentration of adamantane-based drugs like amantadine and memantine in biological fluids such as plasma. The protocol involves a pre-column derivatization step to introduce a fluorescent tag to the primary or secondary amine groups present in many bioactive adamantane derivatives.

Experimental Protocol:

1. Sample Preparation (Human Plasma):

- To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar adamantane derivative not present in the sample).

- Add 100 µL of 1 M NaOH to basify the sample.

- Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Derivatization:

- To the reconstituted sample, add 50 µL of a derivatizing agent solution (e.g., o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable buffer).

- Incubate the mixture at a specific temperature and for a set time as required by the chosen derivatizing agent (e.g., room temperature for 5 minutes for OPA).

3. HPLC-FLD Conditions:

- HPLC System: A standard HPLC system equipped with a fluorescence detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for the specific compound.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Fluorescence Detector Wavelengths: Excitation and emission wavelengths will depend on the fluorescent tag used (e.g., for OPA derivatives, Ex: 340 nm, Em: 455 nm).

4. Quantification:

- Construct a calibration curve by spiking known concentrations of the adamantane compound and the internal standard into blank plasma and processing them as described above.

- Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

- Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data Summary:

| Compound | Matrix | Derivatizing Agent | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| Memantine | Human Plasma | OPA | 2 | 2 - 100 | >85 | |

| Amantadine | Rat Plasma | FMOC-Cl | 5 | 5 - 500 | >90 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile or semi-volatile adamantane derivatives.

Application Note: This method is well-suited for the simultaneous determination of multiple adamantane compounds in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of polar adamantane derivatives.

Experimental Protocol:

1. Sample Preparation and Derivatization:

- Follow a similar liquid-liquid extraction procedure as described for the HPLC method.

- After evaporation of the organic solvent, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar functional groups (e.g., amines, hydroxyls) into more volatile silyl derivatives.

- Incubate the reaction mixture at 60-80°C for 30-60 minutes.

2. GC-MS Conditions:

- GC System: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

- Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

- Ionization Mode: Electron Ionization (EI).

Quantitative Data Summary:

| Compound | Matrix | Derivatization | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |

| Amantadine | Human Plasma | None | 10 | 10 - 500 | |

| Memantine | Human Plasma | MSTFA | 1 | 1 - 100 |

UV-Vis Spectrophotometry

For adamantane compounds that can be derivatized to form a colored product, UV-Vis spectrophotometry provides a simpler and more accessible analytical method.

Application Note: This method is suitable for the quantification of adamantane derivatives in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex than biological fluids.

Experimental Protocol:

1. Derivatization Reaction: